Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-, oxime
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Overview
Description
Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-, oxime is a chemical compound with the molecular formula C11H13NO3 It is characterized by its aromatic structure, which includes a benzene ring substituted with methoxy and propenyloxy groups, and an oxime functional group
Preparation Methods
The synthesis of Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-, oxime typically involves the reaction of 3-methoxy-4-(2-propenyloxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve 3-methoxy-4-(2-propenyloxy)benzaldehyde in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base, such as sodium hydroxide, to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-, oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar compounds to Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-, oxime include:
Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-: Lacks the oxime group, resulting in different reactivity and applications.
Benzaldehyde, 3-hydroxy-4-methoxy-: Contains a hydroxyl group instead of the propenyloxy group, leading to different chemical properties.
Benzaldehyde, 4-methoxy-: Simpler structure with only a methoxy group, used in different contexts.
Properties
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h3-5,7-8,13H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHRAURMIAZAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367790 |
Source
|
Record name | Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432518-52-0 |
Source
|
Record name | Benzaldehyde, 3-methoxy-4-(2-propenyloxy)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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